5,8-bis(5-broMothiophen-
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Overview
Description
5,8-bis(5-bromothiophen-2-yl)-2,6-dioctyl-[1,2,3]triazolo[4,5-f]isoindole-5,7(2H,6H)-dione is a compound that has garnered significant interest in the field of organic electronics. This compound is known for its unique structural properties, which make it a valuable component in the development of semiconducting materials for applications such as organic solar cells and field-effect transistors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-bis(5-bromothiophen-2-yl)-2,6-dioctyl-[1,2,3]triazolo[4,5-f]isoindole-5,7(2H,6H)-dione typically involves a multi-step process. One common method includes the Stille cross-coupling reaction, where 4,8-bis(5-bromothiophen-2-yl)-2,6-dioctyl-[1,2,3]triazolo[4,5-f]isoindole-5,7(2H,6H)-dione is synthesized by coupling a brominated thiophene derivative with a triazoloisoindole precursor .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Stille coupling reactions, utilizing palladium catalysts and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization and chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
5,8-bis(5-bromothiophen-2-yl)-2,6-dioctyl-[1,2,3]triazolo[4,5-f]isoindole-5,7(2H,6H)-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms on the thiophene rings can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki and Stille couplings to form larger conjugated systems.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Solvents: Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).
Bases: Bases such as potassium carbonate (K2CO3) are often used to deprotonate reactants and drive the reaction forward.
Major Products Formed
The major products formed from these reactions are typically larger conjugated polymers or oligomers, which are used in the fabrication of organic electronic devices.
Scientific Research Applications
5,8-bis(5-bromothiophen-2-yl)-2,6-dioctyl-[1,2,3]triazolo[4,5-f]isoindole-5,7(2H,6H)-dione has several scientific research applications:
Organic Solar Cells: Used as a donor material in the active layer of organic solar cells to improve power conversion efficiency.
Field-Effect Transistors: Employed in the development of organic field-effect transistors due to its semiconducting properties.
Photovoltaic Devices: Utilized in the fabrication of photovoltaic devices to enhance light absorption and charge transport.
Mechanism of Action
The mechanism by which 5,8-bis(5-bromothiophen-2-yl)-2,6-dioctyl-[1,2,3]triazolo[4,5-f]isoindole-5,7(2H,6H)-dione exerts its effects involves its ability to form conjugated systems that facilitate charge transport. The molecular targets include the active layers of organic electronic devices, where the compound’s electronic properties enable efficient charge separation and transport .
Comparison with Similar Compounds
Similar Compounds
4,7-bis(5-bromothiophen-2-yl)-benzo[c][1,2,5]thiadiazole: Another compound used in organic electronics with similar structural properties.
3,6-bis(5-bromothiophen-2-yl)-2,5-bis(2-ethylhexyl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione: Known for its application in organic solar cells.
Uniqueness
5,8-bis(5-bromothiophen-2-yl)-2,6-dioctyl-[1,2,3]triazolo[4,5-f]isoindole-5,7(2H,6H)-dione is unique due to its triazoloisoindole core, which imparts distinct electronic properties that enhance its performance in organic electronic applications .
Properties
Molecular Formula |
C44H48Br2N2O2S2 |
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Molecular Weight |
860.8 g/mol |
IUPAC Name |
5,8-bis(5-bromothiophen-2-yl)-2,3-bis(3-octoxyphenyl)quinoxaline |
InChI |
InChI=1S/C44H48Br2N2O2S2/c1-3-5-7-9-11-13-27-49-33-19-15-17-31(29-33)41-42(32-18-16-20-34(30-32)50-28-14-12-10-8-6-4-2)48-44-36(38-24-26-40(46)52-38)22-21-35(43(44)47-41)37-23-25-39(45)51-37/h15-26,29-30H,3-14,27-28H2,1-2H3 |
InChI Key |
APWNEFWBTHVGBF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1=CC=CC(=C1)C2=NC3=C(C=CC(=C3N=C2C4=CC(=CC=C4)OCCCCCCCC)C5=CC=C(S5)Br)C6=CC=C(S6)Br |
Origin of Product |
United States |
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